molecular formula C19H19N3O2S B2601938 Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797267-18-5

Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2601938
CAS No.: 1797267-18-5
M. Wt: 353.44
InChI Key: HDLRTEITGMEAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a benzothiazole ring, a piperidine ring, and a pyridine moiety, contributes to its wide range of applications in scientific research and industry.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-5-4-8-17(20-13)24-14-9-11-22(12-10-14)19(23)18-21-15-6-2-3-7-16(15)25-18/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLRTEITGMEAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the benzothiazole moiety demonstrate promising anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit specific protein targets involved in cancer cell proliferation and survival. The compound may exhibit similar activities due to its structural features, which allow for interactions with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Properties
Benzothiazole derivatives are recognized for their antimicrobial activities against a variety of pathogens, including bacteria and fungi. The presence of the piperidine and pyridine rings in the compound may enhance its ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .

Biological Research

Mechanistic Studies
The unique structure of benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone allows it to serve as a tool compound for studying biological mechanisms. Its ability to selectively inhibit certain enzymes or receptors can provide insights into disease pathways and help in the identification of new therapeutic targets .

Cellular Assays
In vitro studies utilizing this compound can assess its effects on cell viability, apoptosis, and other cellular processes. Such assays are crucial for understanding how modifications to the compound's structure influence its biological activity .

Therapeutic Potential

Neurological Disorders
Given the structural similarities to known neuroactive compounds, there is potential for this compound to be explored as a treatment option for neurological disorders. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, which could lead to advancements in treating conditions such as depression or anxiety .

Inflammatory Diseases
The compound may also possess anti-inflammatory properties, which are critical in managing diseases characterized by chronic inflammation. Research on related benzothiazole compounds has shown efficacy in reducing inflammatory markers, suggesting that this compound could be beneficial in similar contexts .

Several studies highlight the efficacy of benzothiazole derivatives in various applications:

  • Anticancer Efficacy: A study demonstrated that benzothiazole derivatives inhibited cancer cell growth through apoptosis induction, showcasing their potential as chemotherapeutic agents.
  • Antimicrobial Activity: Research found that specific benzothiazole compounds exhibited significant antibacterial effects against multi-drug resistant strains, indicating their utility in treating infections.
  • Neuropharmacological Effects: Investigations into similar compounds revealed modulation of neurotransmitter levels, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert its anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups, leading to a broad spectrum of biological activities and applications.

Biological Activity

Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including anti-mycobacterial, anti-Alzheimer's, and potential anti-cancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H22N4O Molecular Formula \text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Anti-mycobacterial Activity

Research has identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as promising anti-mycobacterial agents. A study evaluated thirty-six derivatives against Mycobacterium tuberculosis H37Rv strain, revealing that several compounds exhibited significant anti-tubercular activity with minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM). Notably, six compounds demonstrated MICs between 2.35 and 7.94 μM while maintaining low cytotoxicity against RAW 264.7 cell lines, indicating their potential as therapeutic agents against tuberculosis .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. Compounds derived from benzo[d]thiazole have shown potent AChE inhibitory activity. For instance, one study reported that a specific derivative exhibited an IC50 value of 2.7 µM, demonstrating its potential as a therapeutic agent for cognitive decline associated with Alzheimer's .

Anticancer Properties

The compound's anticancer potential has also been explored. In vitro studies indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.

Study 1: Anti-tubercular Activity

In a comprehensive study on the anti-mycobacterial properties of benzo[d]thiazol derivatives, researchers synthesized multiple compounds and assessed their efficacy against Mycobacterium tuberculosis. The results demonstrated that modifications in the piperazine ring significantly influenced biological activity, with some derivatives achieving promising results in terms of both efficacy and safety profiles .

Study 2: AChE Inhibition for Alzheimer's Treatment

A series of benzo[d]thiazole-based compounds were synthesized and evaluated for their AChE inhibitory activity. The study utilized both in vitro assays and molecular docking simulations to understand binding interactions with the enzyme. The findings support the hypothesis that these compounds could serve as effective AChE inhibitors, offering a novel approach to Alzheimer's treatment .

Table 1: Summary of Biological Activities

Activity Compound MIC/IC50 Reference
Anti-mycobacterialBenzo[d]thiazol derivatives2.35 - 7.94 μM
AChE InhibitionBenzo[d]thiazole derivative2.7 µM
CytotoxicityVarious derivativesVaries

Table 2: Structure-Activity Relationship (SAR)

Substituent Position Effect on Activity Example Compound
Piperazine RingIncreased anti-tubercular activityCompound X
Aromatic SubstituentsEnhanced AChE inhibitionCompound Y

Q & A

Q. What are the common synthetic routes for preparing Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone and its derivatives?

Methodological Answer: The synthesis typically involves coupling reactions between benzo[d]thiazole precursors and substituted piperidine intermediates. For example:

  • Step 1: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF under reflux to form thiourea intermediates .
  • Step 2: Cyclize intermediates using acid (e.g., HCl) or amines (e.g., methylamine) to yield oxadiazinane or triazinane derivatives, respectively .
  • Step 3: Introduce the 6-methylpyridin-2-yloxy group via nucleophilic substitution or Mitsunobu reactions .
    Key parameters: Reaction times (4–24 hours), solvent selection (DMF, ethanol), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • 1H/13C NMR: Analyze chemical shifts in DMSO-d6 (400 MHz) to confirm substituent positions. For example, aromatic protons in benzo[d]thiazole appear at δ 7.4–8.1 ppm, while piperidinyl protons resonate at δ 2.2–3.5 ppm .
  • HPLC: Monitor purity using a C18 column (254 nm detection); retention times (~11–12 minutes) and peak areas (>95%) indicate purity .
  • Elemental Analysis: Compare calculated vs. experimental C/H/N percentages (e.g., C: 58.15% calculated vs. 58.19% observed) to validate stoichiometry .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 558) .

Q. What in vitro assays are appropriate for evaluating biological activity?

Methodological Answer:

  • Antifungal Activity: Use microdilution assays (e.g., against Candida albicans) with IC50 determination .
  • Enzyme Inhibition: Screen against targets like HIV-1 protease or histone deacetylases using fluorometric or colorimetric substrates .
  • Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HepG2) to assess selectivity .
    Note: Include positive controls (e.g., fluconazole for antifungal assays) and triplicate measurements for statistical validity .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Methodological Answer:

  • Crystallographic Validation: Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve ambiguities. Compare bond lengths (e.g., C–S: 1.74–1.78 Å) and angles with literature values .
  • 2D NMR Techniques: Employ COSY, HSQC, and HMBC to assign overlapping signals. For example, HMBC correlations between piperidinyl protons and carbonyl carbons confirm connectivity .
  • Dynamic NMR: Analyze variable-temperature experiments to detect conformational exchange in flexible substituents .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

Methodological Answer:

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., THF) to improve steric accessibility .
  • Catalyst Screening: Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds or use phase-transfer catalysts for biphasic reactions .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hours to 2 hours) and enhance yields by 15–20% .
    Case Study: Derivatives with trifluoromethyl groups achieved 78% yield via slow addition of electrophiles at 0°C .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting fungal pathogens?

Methodological Answer:

  • Substituent Variation: Systematically modify the benzo[d]thiazole core (e.g., electron-withdrawing groups at C6) and piperidinyloxy side chains (e.g., methyl vs. cyclopropyl) .
  • Biological Testing: Compare IC50 values against Fusarium spp. to identify key pharmacophores. For example, 4-cyclopropylthiazole derivatives showed 10-fold higher activity than methyl analogs .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) with fungal CYP51 to predict binding modes. Align results with experimental IC50 data .

Q. What methodologies address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the piperidinyl nitrogen to enhance aqueous solubility .
  • Nanoparticle Formulation: Use PLGA-based encapsulation to improve bioavailability. Monitor particle size (100–200 nm) via dynamic light scattering .
  • LogP Measurement: Determine octanol-water partition coefficients (e.g., LogP = 2.5–3.5) to guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.